eeAChE-IN-2
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Overview
Description
eeAChE-IN-2 is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This compound has an IC50 value of 2 nM, indicating its high efficacy in inhibiting AChE . It is primarily used in scientific research to study neuroinflammation and cholinergic deficits, particularly in the context of Alzheimer’s disease .
Preparation Methods
The synthetic routes and reaction conditions for eeAChE-IN-2 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyrrolidine cores .
Chemical Reactions Analysis
eeAChE-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
eeAChE-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and its effects on various chemical pathways.
Biology: Utilized in research to understand the role of acetylcholinesterase in biological systems, particularly in the nervous system.
Industry: Employed in the development of new drugs and therapeutic agents targeting acetylcholinesterase.
Mechanism of Action
eeAChE-IN-2 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the nervous system. The molecular targets and pathways involved include the cholinergic system and the enzymes associated with neuroinflammation .
Comparison with Similar Compounds
eeAChE-IN-2 is unique in its high potency as an acetylcholinesterase inhibitor. Similar compounds include:
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.
Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in the treatment of cognitive decline in Alzheimer’s disease.
Compared to these compounds, this compound has a significantly lower IC50 value, indicating higher potency .
Properties
Molecular Formula |
C37H40N8O5S |
---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-methyl-2-(4-sulfamoylanilino)pyrimidin-5-yl]-N-[2-[[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C37H40N8O5S/c1-23-30(35(24-11-15-26(50-2)16-12-24)45-37(41-23)42-25-13-17-27(18-14-25)51(38,48)49)21-33(46)40-20-19-39-22-34(47)44-36-28-7-3-5-9-31(28)43-32-10-6-4-8-29(32)36/h3,5,7,9,11-18,39H,4,6,8,10,19-22H2,1-2H3,(H,40,46)(H2,38,48,49)(H,41,42,45)(H,43,44,47) |
InChI Key |
DWTUCSXDISTASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)OC)CC(=O)NCCNCC(=O)NC4=C5CCCCC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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